2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Beschreibung
This compound is a structurally complex molecule featuring:
- A 1H-imidazole core substituted at position 1 with a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxybenzene derivative) and at position 5 with a hydroxymethyl group.
- A thioether linkage (-S-) connecting the imidazole to an acetamide backbone.
The benzo[d][1,3]dioxol moiety is associated with improved metabolic stability in pharmaceuticals, while the hydroxymethyl group may confer enhanced solubility compared to analogous alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-13-18-11-24-22(25(18)12-17-6-7-19-20(10-17)29-15-28-19)30-14-21(27)23-9-8-16-4-2-1-3-5-16/h1-7,10-11,26H,8-9,12-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTTWGUBMXGSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC(=O)NCCC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a phenethylacetamide component. This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring imidazole and benzo[d][1,3]dioxole structures. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve modulation of key signaling pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X21 | MCF-7 Cells | 0.26 ± 0.03 | Inhibition of mTOR phosphorylation |
| Compound Y | A549 Cells | 0.5 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
Compounds structurally related to This compound have demonstrated antibacterial properties against various strains. The presence of the thiol group may enhance its interaction with bacterial enzymes, leading to antimicrobial effects .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors within the target cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition . Additionally, the benzo[d][1,3]dioxole moiety may contribute to the compound's ability to penetrate cellular membranes effectively.
Case Studies
In a recent study investigating the pharmacological profile of similar compounds, researchers found that the introduction of hydroxymethyl groups significantly enhanced bioactivity against cancer cell lines. These findings suggest that This compound may exhibit similar enhanced activity due to its structural characteristics .
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound consists of multiple functional groups, including an imidazole ring, a benzo[d][1,3]dioxole moiety, and a phenethylacetamide structure. Its molecular formula can be represented as C₁₈H₁₉N₃O₃S.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, compounds similar to 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide have been tested for their ability to inhibit bacterial growth. One study demonstrated that thio derivatives showed potent activity against various strains of bacteria, suggesting potential applications as antibacterial agents .
Anticancer Properties
Imidazole derivatives have been extensively studied for their anticancer properties. The compound under discussion may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from imidazole have shown effectiveness in inhibiting aromatase activity, which is crucial in estrogen biosynthesis related to breast cancer . This dual inhibition could provide therapeutic benefits in treating hormone-dependent cancers.
Leishmanicidal Activity
Another significant application is in treating leishmaniasis. Certain derivatives of benzo[d][1,3]dioxole have demonstrated leishmanicidal activity in vitro. The mechanism often involves disrupting the metabolic pathways of the Leishmania parasites, making such compounds promising candidates for further development as antileishmanial agents .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Activity
In a study evaluating various thio derivatives for antibacterial properties, researchers found that certain compounds showed a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant strains of bacteria. This highlights the potential for developing new antibacterial agents based on the structure of this compound.
Case Study 2: Anticancer Research
A recent investigation into imidazole-based compounds revealed that they could effectively inhibit aromatase activity in breast cancer cells. This was achieved through a series of enzyme assays where the test compound displayed significant inhibition compared to controls. Such findings support further exploration into the therapeutic uses of similar compounds in oncology .
Vergleich Mit ähnlichen Verbindungen
Structural Uniqueness
- Imidazole vs. Benzimidazole Core : Unlike most analogs (e.g., compounds 28 and 4a-f ), the target compound uses an imidazole core instead of benzimidazole. This reduces aromaticity and may alter binding specificity or metabolic pathways.
- Hydroxymethyl Group : The 5-hydroxymethyl substituent is rare in imidazole derivatives. It likely enhances aqueous solubility compared to methyl or phenyl groups in compounds like 9a .
- Thioether Linkage : Replacing ether or amine linkages (common in compounds 4a-f and 28 ) with a thioether could improve resistance to oxidative degradation but may affect bioavailability.
Pharmacological Potential
- The N-phenethyl-acetamide moiety shares similarities with compound 28 , a potent IDO1 inhibitor, suggesting possible immunomodulatory activity.
- The benzo[d][1,3]dioxol group, seen in paroxetine and tadalafil, is associated with enhanced blood-brain barrier penetration, hinting at CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
